6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one
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Overview
Description
6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one is a chemiluminescent compound known for its ability to emit light upon reacting with specific chemical species. This compound is often used in scientific research, particularly in the detection of superoxide anions and other reactive oxygen species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is often subjected to rigorous quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form chemiluminescent products.
Reduction: Can be reduced under specific conditions to yield different derivatives.
Substitution: Participates in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) are often employed.
Major Products
The major products formed from these reactions include various chemiluminescent derivatives, which are useful in different analytical applications .
Scientific Research Applications
6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one is widely used in scientific research due to its chemiluminescent properties. Some key applications include:
Chemistry: Used as a probe to detect reactive oxygen species in chemical reactions.
Biology: Employed in assays to study oxidative stress in cells and tissues.
Medicine: Utilized in diagnostic tests to detect oxidative damage and inflammation.
Mechanism of Action
The compound exerts its effects through a chemiluminescent reaction. When it reacts with superoxide anions or singlet oxygen, it forms an excited state intermediate. This intermediate then decays to the ground state, emitting light in the process. The molecular targets include reactive oxygen species, and the pathways involve the formation and decay of the excited state intermediate .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenylimidazo[1,2-a]pyrazin-3-one: Another chemiluminescent compound with similar properties.
2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3-one: Known for its high chemiluminescence quantum yield.
6-(3-Indolyl)-2-methylimidazo[1,2-a]pyrazin-3-one: Exhibits chemiluminescence but with different spectral properties.
Uniqueness
6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one is unique due to its high sensitivity and selectivity for superoxide anions. Its emission maximum in the visible region makes it particularly useful for applications requiring visible light detection .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10/h3-8,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIMEFKYTNKHCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922799 |
Source
|
Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118877-07-9 |
Source
|
Record name | 2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo(1,2-alpha)pyrazin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118877079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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